molecular formula C16H13ClN2O3S B5542912 2-(1,3-benzoxazol-2-ylthio)-N-(5-chloro-2-methoxyphenyl)acetamide

2-(1,3-benzoxazol-2-ylthio)-N-(5-chloro-2-methoxyphenyl)acetamide

Cat. No. B5542912
M. Wt: 348.8 g/mol
InChI Key: XFUFXCJKHVYTNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(1,3-benzoxazol-2-yl)-1-(5-chloro-2-methoxyphenyl)ethan-1-amine” has the molecular formula C16H15ClN2O2 and a molecular weight of 302.7555 .


Molecular Structure Analysis

The molecular structure analysis of this compound could not be found in the available resources .


Chemical Reactions Analysis

Specific chemical reactions involving this compound are not available in the current resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the current resources .

Scientific Research Applications

Synthesis and Structural Analysis

  • Silylation of N-(2-hydroxyphenyl)acetamide : This study focuses on the interaction between N-(2-hydroxyphenyl)acetamide and methyl(organyl)dichlorosilanes, leading to the formation of silaheterocyclic benzoxazasiloles and benzodioxazasilepines. This research provides insight into the synthesis and properties of related heterocycles, which might include compounds similar to 2-(1,3-benzoxazol-2-ylthio)-N-(5-chloro-2-methoxyphenyl)acetamide (Lazareva et al., 2017).

  • Synthesis of Glycosides of 2-Amino-3-O-D-1-Carboxyethyl)-2-Deoxy-D-Glucopyranose (Muramic Acid) : This study involves the synthesis of derivatives through reactions with DL-2-chloropropionic acid, potentially relevant to the synthesis pathways of complex acetamides like the one (Jeanloz et al., 1968).

Antitumor and Biological Activities

  • Antitumor Activity of Benzothiazole Derivatives : Research evaluating new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives for antitumor activity against human tumor cell lines. This study suggests potential therapeutic applications for compounds with similar structures (Yurttaş et al., 2015).

  • Anthelmintic Evaluation of Novel Synthesized 1,2,4-Triazole Moiety : This research highlights the anthelmintic activity of synthesized compounds, indicating the potential for similar acetamides to be used in developing new anthelmintic drugs (Kumar & Sahoo, 2014).

Chemical Transformations and Mechanisms

  • Microbial Transformation of Benzoxazolinone Allelochemicals : This review discusses the microbial transformation of benzoxazolinones, which are structurally related to benzoxazoles, providing insights into the environmental behavior and potential applications of such compounds (Fomsgaard et al., 2004).

  • Synthesis and Structure of Silylated Derivatives of N-(2-hydroxyphenyl)acetamide : Offers an in-depth look at the synthesis and structural analysis of compounds similar to 2-(1,3-benzoxazol-2-ylthio)-N-(5-chloro-2-methoxyphenyl)acetamide, enhancing understanding of their chemical properties (Nikonov et al., 2016).

Mechanism of Action

The mechanism of action for this compound is not available in the current resources .

Safety and Hazards

Information on the safety and hazards of this compound is not available in the current resources .

properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c1-21-13-7-6-10(17)8-12(13)18-15(20)9-23-16-19-11-4-2-3-5-14(11)22-16/h2-8H,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFUFXCJKHVYTNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.